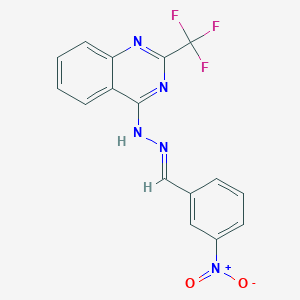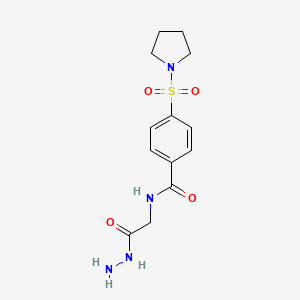
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is a complex organic compound that features a combination of imidazole, pyrimidine, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:
-
Formation of the Imidazole-Pyrimidine Intermediate
Starting Materials: 2-methylpyrimidine-4-carboxylic acid and 1H-imidazole.
Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 1H-imidazole to form the imidazole-pyrimidine intermediate.
-
Coupling with Piperazine
Starting Materials: The imidazole-pyrimidine intermediate and N-(3-ethylphenyl)piperazine.
Reaction Conditions: The intermediate is then coupled with N-(3-ethylphenyl)piperazine using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
-
Final Product Formation
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole and pyrimidine rings.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can occur at the carboxamide group.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the carboxamide to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Reagents: Nucleophiles such as alkyl halides or acyl chlorides.
Products: Substitution can introduce various functional groups onto the piperazine ring.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its imidazole and pyrimidine moieties are known to interact with biological targets, making it a valuable tool in the study of enzyme inhibition and receptor activation.
Medicine
In medicinal chemistry, 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the imidazole and pyrimidine rings.
作用機序
The mechanism of action of 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide: Lacks the ethyl group on the phenyl ring, which may affect its binding affinity and specificity.
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-methylphenyl)piperazine-1-carboxamide: Has a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-ethylphenyl)piperazine-1-carboxamide: The ethyl group is positioned differently, which can influence its interaction with biological targets.
Uniqueness
The presence of the 3-ethylphenyl group in 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide provides unique steric and electronic properties that can enhance its binding affinity and selectivity for specific biological targets. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
N-(3-ethylphenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-17-5-4-6-18(13-17)25-21(29)27-11-9-26(10-12-27)19-14-20(24-16(2)23-19)28-8-7-22-15-28/h4-8,13-15H,3,9-12H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWCQRWSIQATR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2380395.png)




![N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2380403.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
